molecular formula C12H15N3O B2893932 1-(3-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine CAS No. 1152526-41-4

1-(3-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine

Cat. No. B2893932
CAS RN: 1152526-41-4
M. Wt: 217.272
InChI Key: REWWCDCUUSVPBO-UHFFFAOYSA-N
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Description

1-(3-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MBMP and has a molecular formula of C12H15N3O. It is a pyrazole derivative that contains a methoxybenzyl group and a methyl group attached to the pyrazole ring.

Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical modifications, making it suitable for constructing complex molecules. For instance, it can undergo reactions such as alkylation, acylation, and sulfonation, which are fundamental in synthesizing pharmaceuticals, agrochemicals, and dyestuffs .

Pharmaceuticals

In the pharmaceutical industry, this compound is utilized to develop new drugs. Its pyrazole moiety is a common feature in molecules with anti-inflammatory and analgesic properties. Researchers can modify the methoxybenzyl group to fine-tune the compound’s biological activity and pharmacokinetic properties .

Agrochemicals

As an intermediate in agrochemical production, “1-(3-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine” contributes to the synthesis of herbicides, insecticides, and fungicides. Its structural adaptability allows for the creation of compounds that target specific pests or weeds without harming crops or the environment .

Dyestuff Industry

In the dyestuff industry, this compound is used to create new colorants. The methoxy group can participate in electrophilic aromatic substitution reactions, which are crucial for attaching various dye moieties. This leads to the development of dyes with desired properties such as lightfastness and washability .

Material Science

The compound’s molecular framework is beneficial in material science, particularly in creating polymers with specific characteristics. It can be incorporated into polymer chains to alter their thermal stability, rigidity, or elasticity. This is particularly useful in developing new plastics, coatings, and adhesives .

Catalysis

In catalysis, “1-(3-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine” can act as a ligand for metal catalysts. The nitrogen atoms in the pyrazole ring can coordinate with metals, forming complexes that catalyze various chemical reactions, including those used in organic synthesis and industrial processes .

Analytical Chemistry

This compound can be used as a reagent in analytical chemistry to detect or quantify other substances. Its ability to form stable complexes with metals makes it useful in colorimetric assays and spectroscopic methods for measuring trace elements .

Research Tool

In academic and industrial research laboratories, the compound is a valuable tool for studying chemical reactions and mechanisms. It can be used as a model compound to understand reaction kinetics, thermodynamics, and the effects of molecular structure on reactivity .

properties

IUPAC Name

2-[(3-methoxyphenyl)methyl]-4-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9-7-14-15(12(9)13)8-10-4-3-5-11(6-10)16-2/h3-7H,8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWWCDCUUSVPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)CC2=CC(=CC=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine

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